![molecular formula C18H17Br2N3O2 B11103645 5-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B11103645.png)
5-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide
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Overview
Description
N~1~-(4-BROMOPHENYL)-5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE is a synthetic organic compound that features a bromophenyl group and a hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine to form the hydrazone.
Condensation reaction: The hydrazone is then reacted with a suitable acylating agent to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazino moiety.
Reduction: Reduction reactions could target the carbonyl group or the hydrazone linkage.
Substitution: The bromophenyl groups may participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-BROMOPHENYL)-5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE would depend on its specific application. For example, if it is used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-BROMOPHENYL)-5-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE
- N~1~-(4-BROMOPHENYL)-5-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE
Uniqueness
The uniqueness of N1-(4-BROMOPHENYL)-5-{2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-5-OXOPENTANAMIDE lies in its specific substitution pattern and the presence of both bromophenyl and hydrazino groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H17Br2N3O2 |
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Molecular Weight |
467.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-(4-bromophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C18H17Br2N3O2/c19-14-6-4-13(5-7-14)12-21-23-18(25)3-1-2-17(24)22-16-10-8-15(20)9-11-16/h4-12H,1-3H2,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
YFDIBXFPDXWFDH-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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